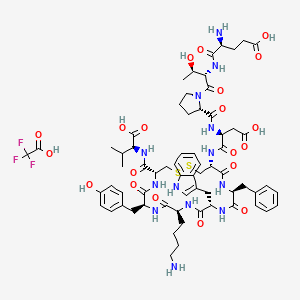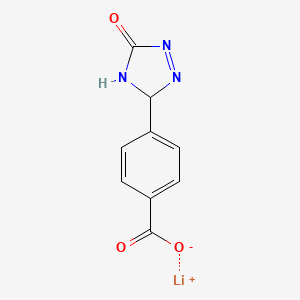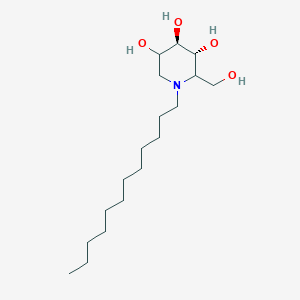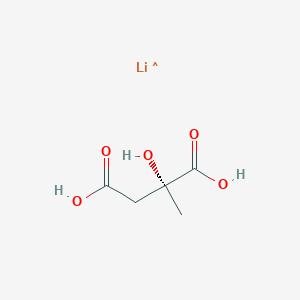![molecular formula C12H11ClN2O4S B12354491 7-cyclopropylimino-6H-thieno[3,2-b]pyridine-3,6-dicarboxylic acid;hydrochloride](/img/structure/B12354491.png)
7-cyclopropylimino-6H-thieno[3,2-b]pyridine-3,6-dicarboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core substituted with a cyclopropylamino group and two carboxylic acid groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride typically involves multi-step organic synthesis. The process begins with the formation of the thieno[3,2-b]pyridine core, followed by the introduction of the cyclopropylamino group and the carboxylic acid groups. Common reagents used in these reactions include cyclopropylamine, thieno[3,2-b]pyridine derivatives, and various carboxylating agents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods are employed to produce the compound in bulk quantities with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.
Applications De Recherche Scientifique
7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases or conditions.
Industry: It can be used in the production of specialty chemicals, materials, and other industrial products.
Mécanisme D'action
The mechanism of action of 7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-ethyl 3-methyl 7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylate
- 7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid
Uniqueness
7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly suitable for applications requiring high solubility and stability, such as in pharmaceutical formulations and biological studies.
Propriétés
Formule moléculaire |
C12H11ClN2O4S |
|---|---|
Poids moléculaire |
314.75 g/mol |
Nom IUPAC |
7-cyclopropylimino-6H-thieno[3,2-b]pyridine-3,6-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H10N2O4S.ClH/c15-11(16)6-3-13-8-7(12(17)18)4-19-10(8)9(6)14-5-1-2-5;/h3-6H,1-2H2,(H,15,16)(H,17,18);1H |
Clé InChI |
OJPHCUIJCHGHHP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N=C2C(C=NC3=C2SC=C3C(=O)O)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1,3-diazinane-2,4-dione](/img/structure/B12354409.png)

![3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one](/img/structure/B12354424.png)
![4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B12354431.png)
![diethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B12354437.png)
![1-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methylindole-3-carboxamide](/img/structure/B12354440.png)
![3-(14-Chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5,10-trien-5-yl)-5-cyclopropyl-1,2,4-oxadiazole](/img/structure/B12354444.png)


![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12354462.png)


![sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate](/img/structure/B12354480.png)

